molecular formula C17H19N5O2S B2884391 N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034247-28-2

N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Katalognummer: B2884391
CAS-Nummer: 2034247-28-2
Molekulargewicht: 357.43
InChI-Schlüssel: VSQOHTIEWTVWLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a bipyridine moiety linked to an imidazole sulfonamide structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its strong coordination properties, making it a valuable ligand in coordination chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. Common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its ability to coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, including:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to an imidazole sulfonamide structure. Its chemical formula is C15H18N4O2S, and it has a molecular weight of approximately 318.39 g/mol. The presence of the bipyridine and imidazole rings suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Protein Kinases : Similar sulfonamide derivatives have been shown to inhibit specific kinases, which play critical roles in cell signaling and cancer progression.
  • Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties, potentially affecting bacterial and fungal cell membranes.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeAssay TypeIC50 Value (µM)Reference
Antitumor ActivityMTT Assay on A549 Cell Lines25
Protein Kinase InhibitionAurora-A Kinase0.067
Antimicrobial ActivityZone of Inhibition (E. coli)15 mm
Anti-inflammatoryCytokine Inhibition AssayIC50 = 50

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Antitumor Efficacy : In a study by Xia et al., a related imidazole derivative exhibited significant cytotoxicity against various cancer cell lines, demonstrating an IC50 value of 49.85 µM against A549 cells. This suggests potential applications in cancer therapy.
  • Kinase Inhibition : Research conducted by Wang et al. indicated that imidazole derivatives could inhibit Aurora-A kinase effectively, which is crucial for cell cycle regulation and cancer proliferation.
  • Antimicrobial Studies : A study reported that similar sulfonamide compounds displayed notable antibacterial activity against E. coli, suggesting their potential use as antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide, and what challenges arise during its multi-step synthesis?

The synthesis involves sequential coupling of the bipyridin and imidazole-sulfonamide moieties. Key steps include:

  • Alkylation : Reacting 4-(chloromethyl)-2,3'-bipyridine with 1-isopropyl-1H-imidazole-4-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF) to form the methylene bridge .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final purity. Challenges include byproduct formation during alkylation due to competing nucleophilic sites on the imidazole ring .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the bipyridin and imidazole rings .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ peak at m/z ~412.18) .
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Q. How does the bipyridin-imidazole-sulfonamide architecture influence the compound’s physicochemical properties and potential bioactivity?

  • Lipophilicity : The bipyridin moiety enhances π-π stacking with aromatic residues in protein targets, while the sulfonamide group improves aqueous solubility via hydrogen bonding .
  • Bioactivity : Structural analogs (e.g., AMPA receptor antagonists) suggest potential interactions with glutamate receptors or kinases, warranting target-specific assays .

Q. What in vitro assays are recommended for preliminary assessment of its pharmacological activity, and how should controls be designed?

  • Enzyme Inhibition Assays : Use recombinant kinases or receptors (e.g., AMPA) with ATP/glutamate competitors as positive controls. Include vehicle (DMSO) and known inhibitors (e.g., perampanel ) for baseline comparisons.
  • Cell Viability Assays : Employ cancer cell lines (e.g., HeLa) with staurosporine as a cytotoxic control. Use concentration ranges (1–100 µM) to establish dose-response curves .

Q. What strategies can mitigate byproduct formation during the alkylation or sulfonylation steps in the synthesis?

  • Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize polysubstitution .
  • Protecting Groups : Temporarily block reactive imidazole nitrogen(s) with tert-butoxycarbonyl (Boc) groups before alkylation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Orthogonal Validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities. For example, if docking predicts strong AMPA receptor binding but SPR shows weak interaction, re-evaluate protonation states or solvation effects in simulations .
  • Free-Energy Perturbation (FEP) : Use FEP calculations to refine binding energy estimates and reconcile conflicting data .

Q. What methodologies enable the identification of metabolic degradation pathways of this compound in hepatic microsomal studies?

  • LC-MS/MS Metabolite Profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH. Detect phase I metabolites (e.g., hydroxylation at bipyridin) via precursor ion scanning (m/z 412 → fragment ions). Use authentic standards for quantification .
  • CYP Enzyme Mapping : Inhibit specific cytochrome P450 isoforms (e.g., CYP3A4 with ketoconazole) to identify primary metabolic enzymes .

Q. How do solvent polarity and catalyst selection impact the yield in Suzuki-Miyaura coupling steps during synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of Pd catalysts but may promote side reactions. Mixed solvents (toluene/ethanol) balance reactivity and stability .
  • Catalyst Optimization : Pd(PPh₃)₄ vs. XPhos-Pd-G3: The latter increases yield (75% → 92%) in coupling hindered bipyridin boronic esters .

Q. What crystallographic techniques are suitable for determining the three-dimensional conformation of this compound, and how does conformation affect target binding?

  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Resolve torsional angles between bipyridin and imidazole rings. Compare with docked conformations to identify bioactive poses .
  • Conformational Analysis : Use Density Functional Theory (DFT) to calculate energy barriers for rotation, explaining preferential binding to α-helical vs. β-sheet domains .

Q. How should researchers design mutagenesis studies to validate hypothesized interactions between this compound and its protein targets?

  • Site-Directed Mutagenesis : Target residues predicted to form hydrogen bonds (e.g., Arg485 in AMPA receptors). Measure shifts in IC₅₀ values for mutants (e.g., R485A) vs. wild-type .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess the role of hydrophobic vs. electrostatic interactions .

Eigenschaften

IUPAC Name

1-propan-2-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-13(2)22-11-17(20-12-22)25(23,24)21-9-14-5-7-19-16(8-14)15-4-3-6-18-10-15/h3-8,10-13,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQOHTIEWTVWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.